molecular formula C22H40O4Zn B13680472 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ZINC

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ZINC

Cat. No.: B13680472
M. Wt: 433.9 g/mol
InChI Key: MLHSFTRXWHJIHL-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with the molecular formula C11H20O2. It is known for its unique structure, which includes a hydroxyl group and a double bond within a heptane backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as copper(II) acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 2,2,6,6-tetramethylheptane-3,5-dione.

    Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.

    Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.

Scientific Research Applications

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its combination of a hydroxyl group and a double bond within a heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific applications.

Properties

Molecular Formula

C22H40O4Zn

Molecular Weight

433.9 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;

InChI Key

MLHSFTRXWHJIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn]

Origin of Product

United States

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